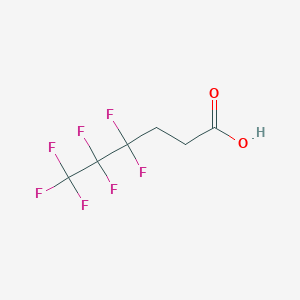

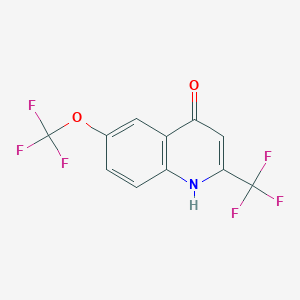

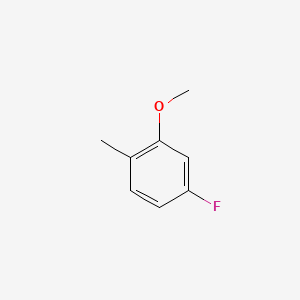

![molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8](/img/structure/B1350652.png)

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Vue d'ensemble

Description

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol with significant importance in pharmaceutical and chemical industries. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly chemokine receptor antagonists used in the treatment of HIV/AIDS .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method involves the use of recombinant whole-cell-mediated reduction by Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields a 99.1% product with over 99.9% enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes due to their high enantioselectivity and efficiency. The use of polar organic solvents in combination with aqueous media has proven to be effective in scaling up the production while maintaining high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-(trifluoromethyl)acetophenone.

Reduction: The reduction of 4-(trifluoromethyl)acetophenone to this compound is a common reaction.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Biocatalysts such as recombinant Escherichia coli cells are used for the reduction process.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: 4-(trifluoromethyl)acetophenone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Employed in the production of pharmaceuticals and agrochemicals due to its chiral nature and high enantioselectivity.

Mécanisme D'action

The mechanism by which (1R)-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. In the case of its use as an intermediate for chemokine receptor antagonists, the compound blocks the CCR5 receptor, preventing the entry of HIV-1 into cells. This blockade inhibits the replication of the virus, thereby reducing its spread within the host .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different functional groups.

4-hydroxybenzotrifluoride: Similar structure but with a hydroxyl group instead of an alcohol group.

4-(trifluoromethyl)acetophenone: The precursor in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Uniqueness

This compound is unique due to its chiral nature and high enantioselectivity, making it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions and its role in blocking the CCR5 receptor highlight its versatility and importance in scientific research and industrial applications .

Propriétés

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381248 | |

| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76155-79-8 | |

| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What makes (R)-1-[4-(Trifluoromethyl)phenyl]ethanol significant in pharmaceutical synthesis?

A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as a crucial building block in the multi-step synthesis of complex molecules. Its significance lies in its chirality, meaning it exists in two forms that are mirror images of each other (like our hands). Often, only one of these forms, known as enantiomers, exhibits the desired biological activity. In the case of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, its specific (R)-enantiomer is critical for the activity of a chemokine CCR5 antagonist, a type of drug with potential applications in various diseases. []

Q2: What are the advantages of using biocatalysis for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?

A2: Traditional chemical synthesis methods often struggle to selectively produce a single enantiomer, resulting in a mixture that requires further separation steps. Biocatalytic approaches, utilizing enzymes, offer a more environmentally friendly and efficient alternative. [] For instance, researchers successfully employed recombinant Escherichia coli cells to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with remarkable enantioselectivity (>99.9% ee) from 4-(trifluoromethyl)acetophenone. [] This biocatalytic process yielded a high yield (99.1%) within a short timeframe (3 hours) using an optimized isopropanol-aqueous system to overcome substrate solubility limitations. [] This highlights the potential of biocatalysis for the sustainable and efficient production of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and similar chiral compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

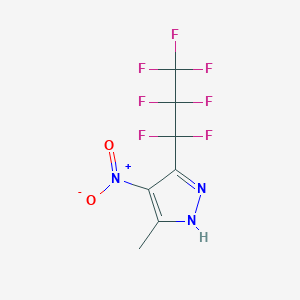

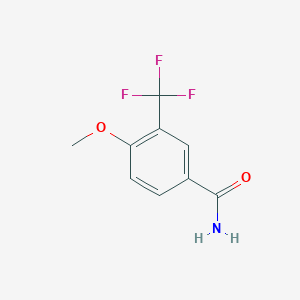

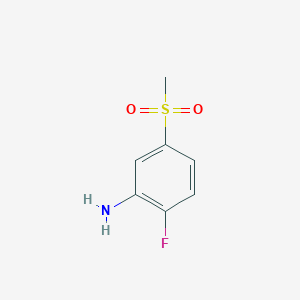

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)

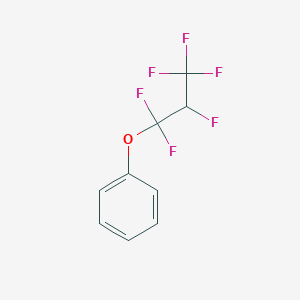

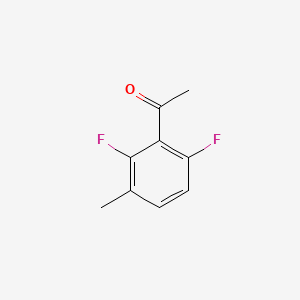

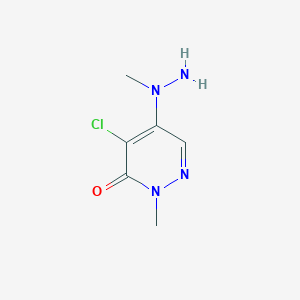

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

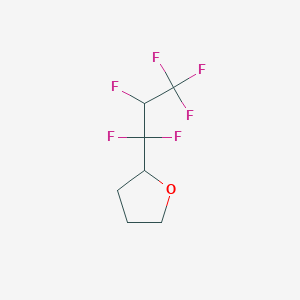

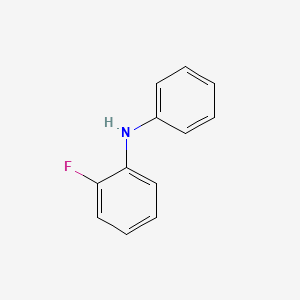

![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)